molecular formula C13H11N3O3S B14928641 (5Z)-3-cyclopropyl-5-(3-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-cyclopropyl-5-(3-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B14928641
M. Wt: 289.31 g/mol
InChI Key: BFBYWPFRTQLVHM-XFFZJAGNSA-N
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Description

(5Z)-3-cyclopropyl-5-(3-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a nitrobenzylidene moiety, and a sulfanyl group attached to an imidazol-4-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopropyl-5-(3-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopropyl-5-(3-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

(5Z)-3-cyclopropyl-5-(3-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopropyl-5-(3-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects by forming disulfide bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-cyclopropyl-5-(3-nitrobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural rigidity and potential for unique interactions with biological targets .

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

(5Z)-3-cyclopropyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H11N3O3S/c17-12-11(14-13(20)15(12)9-4-5-9)7-8-2-1-3-10(6-8)16(18)19/h1-3,6-7,9H,4-5H2,(H,14,20)/b11-7-

InChI Key

BFBYWPFRTQLVHM-XFFZJAGNSA-N

Isomeric SMILES

C1CC1N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/NC2=S

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC2=S

Origin of Product

United States

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